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Introduction
The carbonylation of alkyl iodides is a fundamental transformation in organic synthesis,

providing a direct route to valuable carbonyl-containing compounds such as esters, amides,

and ketones. While traditional methods often rely on precious metal catalysts, there is a

growing interest in the use of more sustainable and earth-abundant alternatives. Manganese

has emerged as a cost-effective and efficient catalyst for these reactions. This document

provides detailed application notes and protocols for the manganese-catalyzed carbonylation of

alkyl iodides, focusing on reactions initiated by manganese carbonyl complexes.

The primary catalytic species in these transformations is typically a manganese carbonyl

radical, most commonly generated from dimanganese decacarbonyl (Mn₂(CO)₁₀) either

thermally or photochemically.[1] This radical initiates a cascade by abstracting an iodine atom

from an alkyl iodide, leading to the formation of an alkyl radical.[1] Subsequent carbon

monoxide insertion and further reaction with nucleophiles yield the desired carbonyl product.

While "manganese iodide" itself is not the primary catalyst, manganese iodide species are

formed in situ during the catalytic cycle.[1] In some procedures, sodium iodide is employed to

convert less reactive alkyl halides into more reactive alkyl iodides in situ.[1][2]

Reaction Mechanisms and Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b077458?utm_src=pdf-interest
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2446-8286
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2446-8286
https://www.benchchem.com/product/b077458?utm_src=pdf-body
https://www.benchchem.com/product/b077458?utm_src=pdf-body
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2446-8286
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2446-8286
https://www.deepdyve.com/lp/wiley/practical-and-general-manganese-catalyzed-carbonylative-coupling-of-GVNMONgQ8o
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The manganese-catalyzed carbonylation of alkyl iodides generally proceeds through a radical-

mediated pathway. The following diagrams illustrate the key steps in these transformations.
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Caption: General catalytic cycle for manganese-catalyzed carbonylation.

Experimental Workflow: Aminocarbonylation
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Caption: A typical experimental workflow for aminocarbonylation.

Experimental Protocols
The following protocols are adapted from literature procedures and provide a starting point for

the manganese-catalyzed carbonylation of alkyl iodides. Optimization may be required for

specific substrates.

Protocol 1: Manganese-Catalyzed Aminocarbonylation
of Alkyl Iodides
This protocol is based on the work of Wu and coworkers for the synthesis of amides.[1]

Materials:

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

Alkyl iodide

Amine

Base (e.g., K₂CO₃)

Solvent (e.g., Toluene or Dioxane)

Carbon monoxide (CO) gas

Schlenk flask or autoclave equipped with a magnetic stir bar

Procedure:

To a dry Schlenk flask or autoclave under an inert atmosphere (e.g., argon or nitrogen), add

the alkyl iodide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), dimanganese

decacarbonyl (0.05 mmol, 5 mol%), and the base (2.0 mmol, 2.0 equiv).

Add the anhydrous solvent (5 mL).
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Seal the vessel and purge with carbon monoxide gas three times.

Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 10-20 bar).

Heat the reaction mixture to the specified temperature (e.g., 100-140 °C) and stir for the

indicated time (e.g., 12-24 hours).

After the reaction is complete, cool the vessel to room temperature and carefully vent the

excess carbon monoxide in a well-ventilated fume hood.

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with

an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Visible-Light-Induced Manganese-Catalyzed
Aminocarbonylation
This protocol, also from the Wu group, offers a milder alternative using visible light.[1]

Materials:

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

Alkyl iodide

Aniline derivative

Base (e.g., DBU)

Solvent (e.g., DMF)

Carbon monoxide (CO) gas (balloon)

Blue LED light source
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Schlenk tube equipped with a magnetic stir bar

Procedure:

To a dry Schlenk tube, add the alkyl iodide (0.2 mmol, 1.0 equiv), the aniline (0.24 mmol, 1.2

equiv), dimanganese decacarbonyl (0.02 mmol, 10 mol%), and the base (0.4 mmol, 2.0

equiv).

Add the anhydrous solvent (2 mL).

Evacuate and backfill the tube with carbon monoxide from a balloon three times.

Place the reaction tube at a distance of approximately 5 cm from a blue LED light source.

Stir the reaction mixture at room temperature for 24 hours under irradiation.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

Purify the residue by preparative thin-layer chromatography to obtain the pure amide

product.

Protocol 3: Manganese-Catalyzed Carboacylation of
Alkenes with Alkyl Iodides
This protocol is based on the work of Alexanian and coworkers for the synthesis of cyclic

ketones and esters.[3]

Materials:

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

Alkenyl iodide

Solvent (e.g., Ethanol or THF)

Carbon monoxide (CO) gas
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High-pressure reactor (e.g., Parr vessel)

Procedure:

To a high-pressure reactor, add the alkenyl iodide (0.5 mmol, 1.0 equiv) and dimanganese

decacarbonyl (0.025 mmol, 5 mol%).

Add the solvent (5 mL).

Seal the reactor, purge with carbon monoxide three times, and then pressurize to the desired

pressure (e.g., 4-6 bar).

Heat the reaction to the specified temperature (e.g., 80-100 °C) and stir for 12-24 hours.

After cooling to room temperature, carefully vent the reactor.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

carboacylated product.

Data Presentation
The following tables summarize representative quantitative data for the manganese-catalyzed

carbonylation of various alkyl iodides.

Table 1: Manganese-Catalyzed Aminocarbonylation of Alkyl Iodides[1]
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Entry Alkyl Iodide Amine Product Yield (%)

1 1-Iodooctane Aniline

N-

Phenylnonanami

de

85

2 Iodocyclohexane 4-Methoxyaniline

N-(4-

Methoxyphenyl)c

yclohexanecarbo

xamide

78

3
1-

Iodoadamantane
Morpholine

1-(Adamantan-1-

ylcarbonyl)morph

oline

92

4
1-Iodo-3-

phenylpropane
Benzylamine

N-Benzyl-4-

phenylbutanamid

e

75

Table 2: Visible-Light-Induced Aminocarbonylation of Alkyl Iodides[1]

Entry Alkyl Iodide Aniline Product Yield (%)

1 1-Iodobutane 4-Chloroaniline

N-(4-

Chlorophenyl)pe

ntanamide

72

2 1-Iodohexane 3-Methylaniline

N-(m-

Tolyl)heptanamid

e

81

3 2-Iodopropane Aniline

N-

Phenylisobutyra

mide

65

4
1-Iodo-2-

phenylethane
4-Fluoroaniline

N-(4-

Fluorophenyl)-3-

phenylpropanami

de

76
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Table 3: Manganese-Catalyzed Carboacylation of Alkenes with Alkyl Iodides[3]

Entry
Alkyl Iodide
Substrate

Product Yield (%)
Diastereomeri
c Ratio

1
(E)-6-Iodohex-4-

en-1-ol

3-Methyl-2-

oxabicyclo[3.3.0]

octan-6-one

84 -

2

1-(4-

Iodobutyl)cycloh

ex-1-ene

Spiro[4.5]decan-

1-one
75 -

3

(Z)-N-Allyl-2-

iodo-N-

tosylaniline

1-Tosyl-1,3,3a,4-

tetrahydroindol-

6(2H)-one

91 10:1

4 5-Iodopent-1-ene
Cyclopentylmeth

ylester
89 -

Safety Precautions
Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations involving

CO must be performed in a well-ventilated fume hood. The use of a CO detector is highly

recommended.

High-pressure reactions should only be conducted by trained personnel using appropriate

safety equipment and pressure-rated vessels.

Standard laboratory safety practices, including the use of personal protective equipment

(safety glasses, lab coat, gloves), should be followed at all times.

Conclusion
Manganese-catalyzed carbonylation of alkyl iodides offers a practical and efficient method for

the synthesis of a wide range of carbonyl-containing compounds. The use of an inexpensive

and abundant first-row transition metal makes this an attractive alternative to traditional

palladium- or rhodium-catalyzed systems. The protocols provided herein serve as a valuable
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resource for researchers in academic and industrial settings, facilitating the application of this

powerful synthetic methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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